molecular formula C16H25NO B309741 N-(3,5-dimethylphenyl)-2-ethylhexanamide

N-(3,5-dimethylphenyl)-2-ethylhexanamide

Cat. No.: B309741
M. Wt: 247.38 g/mol
InChI Key: OZNDLKHRIHLHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)-2-ethylhexanamide is an amide derivative featuring a 3,5-dimethyl-substituted anilide ring and a branched 2-ethylhexanoyl chain. The 3,5-dimethylphenyl group provides electron-donating methyl substituents, which enhance lipophilicity and influence molecular interactions.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-10-12(3)9-13(4)11-15/h9-11,14H,5-8H2,1-4H3,(H,17,18)

InChI Key

OZNDLKHRIHLHHN-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC(=CC(=C1)C)C

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC(=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Anilide Ring

The position and electronic nature of substituents on the anilide ring critically influence activity and properties. Key comparisons include:

Table 1: Impact of Anilide Ring Substituents on PET Inhibition
Substituents Electron Effect Lipophilicity (LogP)* PET Inhibition IC₅₀ (µM)
3,5-Dimethyl Electron-donating High ~10
3,5-Difluoro Electron-withdrawing Moderate ~10
2,5-Dimethyl Electron-donating High ~10
2,5-Difluoro Electron-withdrawing Moderate ~10

*Lipophilicity estimated based on substituent hydrophobicity.

Both electron-donating (e.g., methyl) and withdrawing (e.g., fluoro) groups achieve comparable PET inhibition, suggesting lipophilicity and steric effects dominate over electronic properties in this context . The 3,5-dimethyl configuration in the target compound likely optimizes steric bulk and hydrophobic interactions with biological targets.

Table 2: Acyl Group Diversity in N-(3,5-Dimethylphenyl) Amides
Compound Name Acyl Group Key Properties Biological Activity
N-(3,5-Dimethylphenyl)-2-ethylhexanamide 2-ethylhexanamide High lipophilicity, branched alkyl chain Not reported (inferred high membrane permeability)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3-hydroxynaphthalene-2-carboxamide Moderate lipophilicity, aromatic π-system PET inhibition IC₅₀ ~10 µM
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 2,2,2-trichloro-acetamide Electron-withdrawing, crystalline solid Structural rigidity
N-(3,5-Dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide Quinazoline-sulfanylacetamide Heterocyclic motif, polarizable sulfur Potential enzyme targeting

Key Observations:

  • 2-Ethylhexanamide : The branched alkyl chain increases lipophilicity, favoring passive diffusion across biological membranes compared to aromatic or chlorinated acyl groups.
  • Hydroxynaphthalene-carboxamide : The planar aromatic system may facilitate π-π stacking with photosynthetic proteins, enhancing PET inhibition .
  • Trichloro-acetamide: Strong electron-withdrawing groups stabilize the amide bond but reduce solubility in nonpolar environments .

Crystallographic and Hydrogen-Bonding Differences

Crystal packing and intermolecular interactions vary significantly with acyl groups:

  • N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide : Exhibits N–H···O(S) hydrogen bonding, with sulfonamide groups forming stronger acidic protons than amides. This increases solubility in polar solvents .
  • This compound : The aliphatic chain likely reduces crystalline order, favoring amorphous solid states and enhanced solubility in lipid-rich environments.
Table 3: Structural Parameters in Selected Amides
Compound Name Bond Angle (C–S–O) Dihedral Angle (Phenyl Rings) Hydrogen Bonding
N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide 53.9(2)° 82.1(1)° N–H···O(S)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide N/A N/A N–H···O (amide)

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